molecular formula C13H13Cl4NO2S B13935446 Benzonitrile, 4-hexylsulfonyl-2,3,5,6-tetrachloro- CAS No. 56916-68-8

Benzonitrile, 4-hexylsulfonyl-2,3,5,6-tetrachloro-

Cat. No.: B13935446
CAS No.: 56916-68-8
M. Wt: 389.1 g/mol
InChI Key: RRYNAQHVYUEIAX-UHFFFAOYSA-N
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Description

4-Hexylsulfonyl-2,3,5,6-tetrachlorobenzonitrile is a chemical compound with the molecular formula C13H13Cl4NO2S It is known for its unique structure, which includes a benzonitrile core substituted with hexylsulfonyl and tetrachloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexylsulfonyl-2,3,5,6-tetrachlorobenzonitrile typically involves the introduction of hexylsulfonyl and tetrachloro groups onto a benzonitrile core. One common method involves the sulfonylation of a tetrachlorobenzonitrile precursor with hexylsulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Hexylsulfonyl-2,3,5,6-tetrachlorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hexylsulfonyl-2,3,5,6-tetrachlorobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hexylsulfonyl-2,3,5,6-tetrachlorobenzonitrile involves its interaction with specific molecular targets. The sulfonyl and nitrile groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrachlorobenzonitrile: Lacks the hexylsulfonyl group, resulting in different chemical properties and reactivity.

    4-Methylsulfonyl-2,3,5,6-tetrachlorobenzonitrile: Contains a methylsulfonyl group instead of a hexylsulfonyl group, leading to differences in solubility and biological activity.

Uniqueness

4-Hexylsulfonyl-2,3,5,6-tetrachlorobenzonitrile is unique due to the presence of the hexylsulfonyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials.

Properties

CAS No.

56916-68-8

Molecular Formula

C13H13Cl4NO2S

Molecular Weight

389.1 g/mol

IUPAC Name

2,3,5,6-tetrachloro-4-hexylsulfonylbenzonitrile

InChI

InChI=1S/C13H13Cl4NO2S/c1-2-3-4-5-6-21(19,20)13-11(16)9(14)8(7-18)10(15)12(13)17/h2-6H2,1H3

InChI Key

RRYNAQHVYUEIAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCS(=O)(=O)C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl

Origin of Product

United States

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